molecular formula C10H19NO5 B1379488 (3R)-3-(tert-butoxy)pyrrolidine, oxalic acid CAS No. 1807938-47-1

(3R)-3-(tert-butoxy)pyrrolidine, oxalic acid

Cat. No.: B1379488
CAS No.: 1807938-47-1
M. Wt: 233.26 g/mol
InChI Key: FPMXVLLXTWMPDA-OGFXRTJISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R)-3-(tert-butoxy)pyrrolidine, oxalic acid is a compound that combines a pyrrolidine derivative with oxalic acid. Pyrrolidine is a five-membered nitrogen-containing heterocycle, which is widely used in medicinal chemistry due to its versatile biological activities. The tert-butoxy group attached to the pyrrolidine ring enhances its stability and lipophilicity. Oxalic acid, a dicarboxylic acid, is often used as a counterion to form salts with various organic compounds, improving their solubility and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-(tert-butoxy)pyrrolidine typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed from different cyclic or acyclic precursors. One common method is the cyclization of amino alcohols or amino acids under acidic or basic conditions.

    Introduction of the tert-Butoxy Group: The tert-butoxy group can be introduced via nucleophilic substitution reactions using tert-butyl halides or tert-butyl alcohol in the presence of a strong base.

    Formation of the Oxalate Salt: The final step involves the reaction of (3R)-3-(tert-butoxy)pyrrolidine with oxalic acid to form the oxalate salt. This reaction is typically carried out in an aqueous or alcoholic solution under mild conditions.

Industrial Production Methods

Industrial production of (3R)-3-(tert-butoxy)pyrrolidine, oxalic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-(tert-butoxy)pyrrolidine, oxalic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the tert-butoxy group or the pyrrolidine ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: Oxo derivatives of (3R)-3-(tert-butoxy)pyrrolidine.

    Reduction: Reduced forms of the compound with hydrogenated functional groups.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(3R)-3-(tert-butoxy)pyrrolidine, oxalic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the production of agrochemicals, polymers, and specialty chemicals.

Mechanism of Action

The mechanism of action of (3R)-3-(tert-butoxy)pyrrolidine, oxalic acid involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can bind to various enzymes and receptors, modulating their activity. The tert-butoxy group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. Oxalic acid, as a counterion, improves the compound’s solubility and stability, enhancing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    (3R)-3-(tert-butoxy)pyrrolidine: Lacks the oxalic acid component, resulting in different solubility and stability properties.

    (3R)-3-(tert-butoxy)pyrrolidine, hydrochloride: Uses hydrochloric acid as the counterion instead of oxalic acid, affecting its solubility and stability.

    (3R)-3-(tert-butoxy)pyrrolidine, sulfate: Uses sulfuric acid as the counterion, leading to different chemical and physical properties.

Uniqueness

(3R)-3-(tert-butoxy)pyrrolidine, oxalic acid is unique due to the combination of the pyrrolidine ring, tert-butoxy group, and oxalic acid. This combination enhances the compound’s stability, solubility, and bioavailability, making it a valuable tool in various scientific research and industrial applications.

Properties

IUPAC Name

(3R)-3-[(2-methylpropan-2-yl)oxy]pyrrolidine;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO.C2H2O4/c1-8(2,3)10-7-4-5-9-6-7;3-1(4)2(5)6/h7,9H,4-6H2,1-3H3;(H,3,4)(H,5,6)/t7-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPMXVLLXTWMPDA-OGFXRTJISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1CCNC1.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)O[C@@H]1CCNC1.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3R)-3-(tert-butoxy)pyrrolidine, oxalic acid
Reactant of Route 2
(3R)-3-(tert-butoxy)pyrrolidine, oxalic acid
Reactant of Route 3
(3R)-3-(tert-butoxy)pyrrolidine, oxalic acid
Reactant of Route 4
(3R)-3-(tert-butoxy)pyrrolidine, oxalic acid
Reactant of Route 5
(3R)-3-(tert-butoxy)pyrrolidine, oxalic acid
Reactant of Route 6
(3R)-3-(tert-butoxy)pyrrolidine, oxalic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.